
7-Deacetyl-7-oxogedunin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Deacetyl-7-oxogedunin (DO) is a natural product isolated from the Chinese medicinal plant Tripterygium wilfordii Hook.f. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, immunosuppressive, and antitumor effects. DO has been the subject of extensive research in recent years due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antimalarial Potential A study conducted by Khanal et al. (2019) explored the binding affinities of limonoids from Azadirachta indica, including 7-deacetyl-7-oxogedunin, to the protein kinase pfpk5 of Plasmodium falciparum. The in silico study suggested that 7-deacetyl-7-oxogedunin demonstrated a high binding affinity, indicating potential as a pfpk5 inhibitor and could be developed as an antimalarial drug. However, further in vitro and in vivo studies are needed to confirm its efficacy as a pfpk5 inhibitor (Khanal, Magadum, Patil, & Hullatti, 2019).
Insecticidal Properties Research by Sarria et al. (2011) found that 7-deacetoxy-7-oxogedunin, among other limonoids, showed insecticidal activity against the fall armyworm Spodoptera frugiperda. The compound was observed to reduce pupal weight and prolong the larval phase, indicating its potential use in pest control (Sarria, Soares, Matos, Fernandes, Vieira, & Silva, 2011).
Anti-Obesity Effects Matsumoto et al. (2019) studied the anti-obesity effects of 7-deacetoxy-7-oxogedunin in high-fat diet-fed mice. The study found that this compound decreased body weight gain, improved insulin sensitivity, and activated brown adipose tissue, suggesting its potential application in managing obesity (Matsumoto, Maehara, Tanaka, & Fujimori, 2019).
Diabetes Mellitus Treatment Potential Abdullah et al. (2023) conducted an in silico study on Azadirachta indica's phytochemicals for treating diabetes mellitus. 7-Deacetyl-7-oxogedunin was identified as having a high negative docking score and demonstrated stability in molecular dynamic simulations with the insulin receptor ectodomain. This suggests its potential as a supplementary drug for treating type 2 diabetes mellitus (Abdullah, Biswas, Sahabuddin, Mubasharah, Khan, Hossain, Roy, Rafi, Dey, Hasan, Bibi, Moustafa, Shati, Hassan, & Garg, 2023).
Trypanocidal and Leishmanicidal Activity Steverding et al. (2020) explored the trypanocidal and leishmanicidal activities of 7-deacetyl-7-oxogedunin. The compound demonstrated effectiveness against Trypanosoma brucei and Leishmania major, suggesting its potential as a drug candidate for developing new treatments against trypanosomiasis and leishmaniasis (Steverding, Sidjui, Ferreira, Ngameni, Folefoc, Mahiou-Leddet, Ollivier, Stephenson, Storr, & Tyler, 2020).
Eigenschaften
CAS-Nummer |
13072-74-7 |
|---|---|
Produktname |
7-Deacetyl-7-oxogedunin |
Molekularformel |
C13H10Cl2N2O |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
7-(furan-3-yl)-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-ene-5,15,19-trione |
InChI |
InChI=1S/C26H30O6/c1-22(2)16-12-18(28)25(5)15(23(16,3)9-7-17(22)27)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)32-20/h7-9,11,13,15-16,19-20H,6,10,12H2,1-5H3 |
InChI-Schlüssel |
PMISPNORJONCHB-UHFFFAOYSA-N |
SMILES |
CC1(C2CC(=O)C3(C(C2(C=CC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C |
Kanonische SMILES |
CC1(C2CC(=O)C3(C(C2(C=CC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



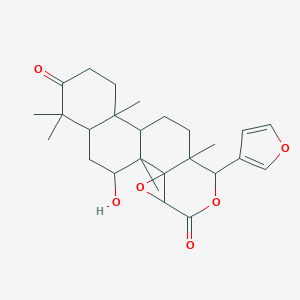
![4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)
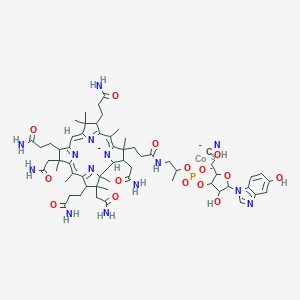


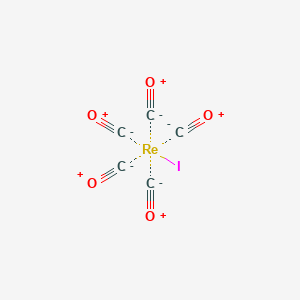
![2-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B227598.png)
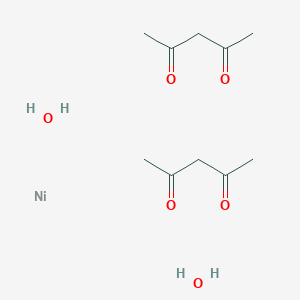
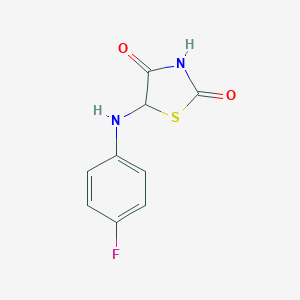
![1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid](/img/structure/B227621.png)
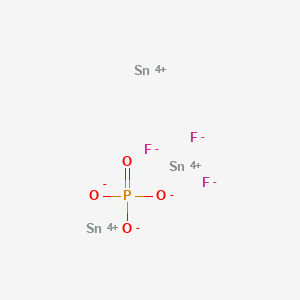
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227665.png)

![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B227670.png)